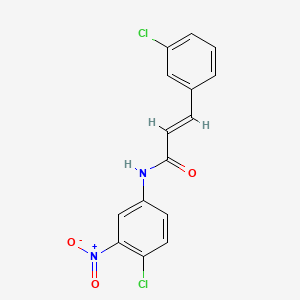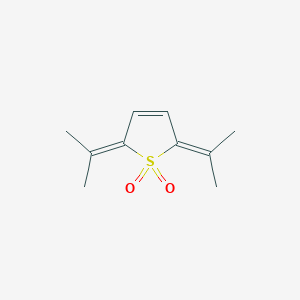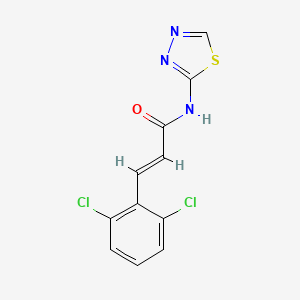![molecular formula C16H15N5O4 B5701227 methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate](/img/structure/B5701227.png)
methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting the indole derivative with a suitable hydrazine derivative, such as 5-methyl-1H-pyrazole-3-carboxylic acid.
Diazotization and Coupling: The diazonium salt of the pyrazole derivative is formed by treating it with sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with the indole derivative to form the azo compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group.
作用機序
The mechanism of action of methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s indole and pyrazole moieties allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the azo group can undergo redox reactions, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester: Studied for its antimicrobial potential.
Uniqueness
Methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate is unique due to its combination of indole and pyrazole moieties, along with the azo group. This unique structure imparts a range of biological activities and makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
methyl 2-[2-hydroxy-3-[(5-methyl-1H-pyrazole-3-carbonyl)diazenyl]indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-7-11(18-17-9)15(23)20-19-14-10-5-3-4-6-12(10)21(16(14)24)8-13(22)25-2/h3-7,24H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQCZHLSPLAXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)


![4-[(3-chlorophenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5701187.png)
![2-Hydroxy-1,1,3,3-tetramethyl-8-nitro-6-phenyl-5,7-dihydroimidazo[1,5-c]pyrimidine](/img/structure/B5701188.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)

![(1E)-1-[(2E)-2-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-OL](/img/structure/B5701215.png)
![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)
